N-(1-Phenylethylidene)aniline

Description

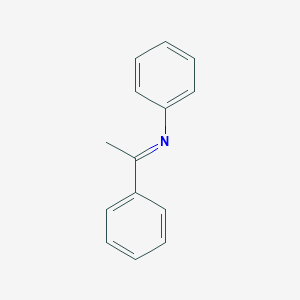

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXWICRJSHEQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339371 | |

| Record name | N-(1-Phenylethylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-19-5 | |

| Record name | N-(1-Phenylethylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-diphenylethan-1-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(1-Phenylethylidene)aniline synthesis from acetophenone and aniline

This guide provides an in-depth overview of the synthesis of N-(1-Phenylethylidene)aniline, an imine formed from the condensation reaction of acetophenone and aniline. This synthesis is a fundamental example of imine formation, a crucial reaction in organic chemistry with applications in the synthesis of various nitrogen-containing compounds, including ligands for catalysis and intermediates in pharmaceutical development.

Reaction Overview

The synthesis of this compound is a reversible acid-catalyzed reaction. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetophenone, followed by dehydration to yield the corresponding imine (a Schiff base). The removal of water is critical to drive the equilibrium towards the product.

Comparative Analysis of Synthetic Conditions

The yield of this compound is highly dependent on the reaction conditions, including the type of catalyst, solvent, and the method used for water removal. A summary of various reported conditions is presented below to facilitate comparison.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| None (Azeotropic) | Toluene | Reflux | 48 | 85 | |

| Montmorillonite K-10 | Toluene | Reflux | 1.5 | 95 | |

| P-Toluenesulfonic acid | Toluene | Reflux | 6 | 92 | |

| Acetic Acid | Ethanol | Reflux | 4 | 88 | |

| Zinc Chloride | Methanol | Room Temp | 24 | 80 | |

| No Catalyst | Neat (Solvent-free) | 100 | 2 | 90 |

Experimental Protocol: Montmorillonite K-10 Catalyzed Synthesis

This protocol details a highly efficient and environmentally friendly method for the synthesis of this compound using Montmorillonite K-10 clay as a catalyst. This method offers high yields and short reaction times.

Materials:

-

Acetophenone

-

Aniline

-

Montmorillonite K-10 clay

-

Toluene

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add acetophenone (e.g., 0.1 mol), aniline (e.g., 0.1 mol), and toluene (100 mL).

-

Catalyst Addition: Add Montmorillonite K-10 clay (e.g., 1 g) to the reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water via the Dean-Stark trap will be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1.5-2 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst using a Buchner funnel.

-

Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize the crude product from hot ethanol to yield pure this compound as pale yellow crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. The product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to the Formation Mechanism of N-(1-Phenylethylidene)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(1-Phenylethylidene)aniline, a ketimine-type Schiff base, is a pivotal intermediate in organic synthesis and a benchmark substrate for developing asymmetric catalytic reactions.[1] Its formation, typically through the condensation of acetophenone and aniline, serves as a model for understanding imine synthesis. This guide delineates the core mechanistic principles, kinetic aspects, catalytic variations, and detailed experimental protocols for its synthesis. Quantitative data and procedural workflows are presented to provide a comprehensive resource for laboratory application.

Core Mechanism: Acid-Catalyzed Condensation

The most prevalent method for synthesizing this compound is the acid-catalyzed condensation reaction between aniline and acetophenone.[2] The reaction proceeds through a multi-step mechanism involving a carbinolamine intermediate, followed by dehydration to yield the final imine product.

The overall reaction is as follows: Aniline + Acetophenone ⇌ this compound + H₂O [2]

The mechanism is initiated by the protonation of the carbonyl oxygen in acetophenone by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1] The lone pair of electrons on the nitrogen atom of aniline then attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of the imine.

Caption: Acid-catalyzed formation of this compound.

Reaction Kinetics

The formation of Schiff bases, such as this compound, typically follows second-order kinetics. The reaction is first-order with respect to the amine (aniline) and first-order with respect to the carbonyl compound (acetophenone).[3] The rate of reaction is influenced by factors including temperature, catalyst concentration, and the electronic nature of the substituents on both the aniline and acetophenone rings. An increase in temperature generally increases the reaction rate.[3]

Catalytic Approaches

While traditional synthesis relies on strong protic acids, modern methods employ a variety of catalysts to improve efficiency, yield, and selectivity under milder conditions.

-

Brønsted and Lewis Acid Catalysis: Protic acids like HCl are effective, but Lewis acids such as Indium(III) triflate (In(OTf)₃) have been shown to catalyze the formation of conjugated ketimines from anilines and terminal alkynes, which can isomerize to the target compound.[4]

-

Organocatalysis: Aniline itself can act as a mild organic base, functioning as a nucleophilic catalyst to accelerate imine formation in aqueous conditions.[5][6] This auto-catalysis is a key feature in certain synthetic protocols.

-

Metal Catalysis: Various metal catalysts, including those based on scandium, gold, and palladium, have been developed for imine synthesis from different precursors like ketones, alkynes, or alcohols, offering broad functional group tolerance.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are two representative protocols.

Protocol 1: Lewis Acid-Catalyzed Synthesis

This protocol is adapted from a procedure using Indium(III) triflate as a catalyst for the synthesis of conjugated ketimines.[4]

Materials:

-

Aniline (5 mmol)

-

Phenylacetylene (a precursor that forms acetophenone in situ or reacts directly, 15 mmol)

-

Indium(III) triflate (In(OTf)₃) (0.5 mmol, 10 mol%)

-

Toluene (10 mL)

-

Eluent for chromatography: Chloroform:Hexane (3:7)

Procedure:

-

Combine aniline (5 mmol), phenylacetylene (15 mmol), and In(OTf)₃ (0.5 mmol) in a round-bottom flask containing 10 mL of toluene.

-

Heat the mixture to reflux for 18 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Purify the crude product mixture directly by column chromatography on silica gel using a 3:7 chloroform:hexane solvent mixture as the eluent to obtain pure this compound.[4]

Caption: Experimental workflow for Lewis acid-catalyzed synthesis.

Protocol 2: Traditional Acid-Catalyzed Condensation

This is a general procedure based on the classical condensation reaction.

Materials:

-

Acetophenone (10 mmol)

-

Aniline (10 mmol)

-

Toluene or Benzene (50 mL)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 1 mol%)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Add acetophenone (10 mmol), aniline (10 mmol), p-TsOH (0.1 mmol), and toluene (50 mL) to the flask.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Quantitative Data Presentation

Characterization data is essential for confirming the identity and purity of the synthesized compound.

Table 1: Spectroscopic Data for this compound [4]

| Technique | Frequency/Shift | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H) | Aromatic Protons |

| δ 7.59-7.17 (m, 8H) | Aromatic Protons | |

| δ 2.60 (s, 3H) | CH₃ Protons | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2 | C=N Carbon |

| δ 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 | Aromatic Carbons | |

| δ 18.9 | CH₃ Carbon | |

| IR (thin film) | 1644 cm⁻¹ | C=N Stretch |

| 3031, 2941 cm⁻¹ | C-H Stretch |

| Mass Spec. (GCMS, m/z) | 195 [M]⁺ | Molecular Ion |

Table 2: Example Reaction Parameters and Yield [4]

| Parameter | Value |

|---|---|

| Catalyst | In(OTf)₃ |

| Catalyst Loading | 10 mol% |

| Reactants | p-Toluidine (5 mmol), Phenylacetylene (3 mol equiv.) |

| Solvent | Toluene (10 mL) |

| Reaction Time | 18 hours |

| Temperature | Reflux |

| Isolated Yield | 68% (for N-(1-phenylethylidene)-4-methylaniline) |

Note: The yield provided in Table 2 is for a closely related derivative synthesized under optimized conditions reported in the cited literature, serving as a representative example.

Conclusion

The formation of this compound is a fundamental process in organic chemistry, exemplifying the classic mechanism of imine synthesis. The reaction is well-understood to proceed via an acid-catalyzed nucleophilic addition-elimination pathway. Advances in catalysis have introduced milder and more efficient protocols, expanding the synthetic utility of this reaction. The detailed mechanisms, protocols, and data presented in this guide offer a robust framework for researchers engaged in synthetic chemistry, catalysis, and the development of novel pharmaceutical agents.

References

- 1. This compound|CAS 1749-19-5 [benchchem.com]

- 2. Buy this compound | 1749-19-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

N-(1-Phenylethylidene)aniline chemical properties and reactivity

An in-depth technical guide to the chemical properties and reactivity of N-(1-Phenylethylidene)aniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, a ketimine-type Schiff base, is a fundamental building block in organic chemistry. With the chemical formula C₁₄H₁₃N, it is synthesized through the condensation of an amine and a ketone.[1] This compound is widely recognized as a benchmark substrate for the development and evaluation of asymmetric catalytic reactions, particularly in the synthesis of chiral amines which are valuable intermediates in the pharmaceutical and agrochemical industries.[2][3] Its imine (C=N) functionality is the primary site of its reactivity, allowing for a range of chemical transformations. Furthermore, its derivatives are explored for potential biological activities, including antifungal applications, and as functional materials due to their electronic properties.[1]

Chemical and Physical Properties

This compound is typically a yellow to pale yellow solid or powder at room temperature.[4][5] It is soluble in common organic solvents.[6]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N,1-diphenylethanimine | [3] |

| Synonyms | N-(α-Methylbenzylidene)aniline, Acetophenone-phenylimine | [5][7] |

| CAS Number | 1749-19-5 | [3] |

| Molecular Formula | C₁₄H₁₃N | [3] |

| Molecular Weight | 195.26 g/mol | [3][5] |

| Physical Form | Powder / Solid | [4][5] |

| Melting Point | 39-43 °C | [5] |

| InChI Key | CBXWICRJSHEQJT-UHFFFAOYSA-N | [3] |

| SMILES | CC(=NC1=CC=CC=C1)C2=CC=CC=C2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectroscopic Data Summary

| Technique | Key Data Points | Reference(s) |

| FT-IR (cm⁻¹) | ~1644 (C=N Stretch) | [2] |

| 3031 (Aromatic C-H Stretch) | [2] | |

| 2941 (Aliphatic C-H Stretch) | [2] | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H, aromatic) | [2] |

| δ 7.59-7.17 (m, 8H, aromatic) | [2] | |

| δ 2.60 (s, 3H, CH₃) | [2] | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2 (C=N) | [2] |

| δ 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 (Aromatic C) | [2] | |

| δ 18.9 (CH₃) | [2] | |

| Mass Spec (GC-MS, m/z) | 195 [M]⁺ | [2] |

| 180 [M-CH₃]⁺ | [3] | |

| 77 [C₆H₅]⁺ | [3] |

Synthesis

The most common method for synthesizing this compound is the acid-catalyzed condensation reaction between aniline and acetophenone, which proceeds via a carbinolamine intermediate followed by dehydration.[3] Alternative methods, such as mercury(I)-catalyzed hydroamination of terminal acetylenes, have also been developed.[3]

References

- 1. Buy this compound | 1749-19-5 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. This compound|CAS 1749-19-5 [benchchem.com]

- 4. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl-(1-phenylethylidene)amine = 98.0 1749-19-5 [sigmaaldrich.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]

Spectroscopic Characterization of N-(1-Phenylethylidene)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1-Phenylethylidene)aniline, a key intermediate in organic synthesis. This document details the methodologies for acquiring and interpreting spectroscopic data, presents quantitative findings in structured tables, and includes visual workflows to facilitate understanding.

Introduction

This compound, a Schiff base formed from the condensation of aniline and acetophenone, is a valuable compound in the synthesis of various nitrogen-containing heterocyclic compounds and serves as a ligand in coordination chemistry. Accurate spectroscopic characterization is paramount for confirming its structure, purity, and for use in further synthetic applications. This guide covers its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthesis of this compound

The most common method for the synthesis of this compound is the condensation reaction between aniline and acetophenone.[1] This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalyst to facilitate the removal of water.

Caption: Synthesis of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 8.01-7.98 (m) | 2H, Aromatic | 165.2 | C=N |

| 7.59-7.17 (m) | 8H, Aromatic | 151.5 | Aromatic C |

| 2.60 (s) | 3H, CH₃ | 139.2 | Aromatic C |

| 130.2 | Aromatic C | ||

| 128.8 | Aromatic C | ||

| 128.4 | Aromatic C | ||

| 127.1 | Aromatic C | ||

| 123.0 | Aromatic C | ||

| 119.2 | Aromatic C | ||

| 18.9 | CH₃ |

Data sourced from The Royal Society of Chemistry.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong C=N stretching vibration and the absence of the C=O band from the starting material, acetophenone.[3]

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3031 | Aromatic C-H stretch |

| 2941 | Aliphatic C-H stretch |

| 1644 | C=N stretch |

| 1217 | C-N stretch |

Data sourced from The Royal Society of Chemistry.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 195 | [M]⁺ (Molecular ion) |

Data sourced from The Royal Society of Chemistry.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound shows absorption bands corresponding to π → π* and n → π* transitions.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~280 | Ethanol/Acidic Water | n → π |

| ~230-255 | Ethanol | π → π |

Note: The exact λmax can be influenced by the solvent and pH. The data is inferred from the behavior of similar aromatic imines and aniline.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

-

Reactants: Aniline (5 mmol) and acetophenone (5 mmol) are mixed in a round-bottom flask.

-

Solvent and Catalyst: Toluene (10 mL) is added as the solvent. A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) can be added.

-

Reaction: The mixture is refluxed for 18 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform:hexane, 3:7).

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz and 75 MHz NMR spectrometer, respectively.

-

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) plate.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is used.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol).

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm.

Conclusion

This technical guide provides a thorough spectroscopic profile of this compound, essential for its unequivocal identification and quality assessment. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, ensuring the reliable use of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(1-Phenylethylidene)aniline

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for N-(1-Phenylethylidene)aniline, a significant Schiff base in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The proton NMR spectrum was recorded on a 300 MHz spectrometer.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.01-7.98 | m | 2H | H-2, H-6 |

| 7.59-7.17 | m | 8H | H-3,4,5,2',3',4',5',6' |

| 2.60 | s | 3H | H-β |

¹³C NMR Spectral Data

The carbon NMR spectrum was recorded on a 75 MHz spectrometer.[1]

| Chemical Shift (δ ppm) | Assignment |

| 165.2 | Cα (C=N) |

| 151.5 | C-1' |

| 139.2 | C-1 |

| 130.2 | C-4 |

| 128.8 | C-2', C-6' |

| 128.4 | C-2, C-6 |

| 127.1 | C-3, C-5 |

| 123.0 | C-4' |

| 119.2 | C-3', C-5' |

| 18.9 | Cβ (CH₃) |

Experimental Protocol

The following provides a representative experimental protocol for the acquisition of NMR data for this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: The solution is transferred to a 5 mm NMR tube.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: A 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Sequence: zg30 (a standard 30-degree pulse sequence)

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 3.98 s

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30 (a standard 30-degree pulse sequence with proton decoupling)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.1 s

-

Logical Relationships in NMR Spectroscopy

The following diagram illustrates the fundamental workflow for obtaining and interpreting NMR data for a chemical compound like this compound.

Caption: Workflow for NMR analysis of a chemical compound.

References

An In-Depth Technical Guide to the FT-IR Spectrum of the N-(1-Phenylethylidene)aniline Imine Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(1-Phenylethylidene)aniline, with a specific focus on the characteristic vibrational frequency of the imine (C=N) bond. This compound, a ketimine-type Schiff base, is a crucial building block in organic synthesis, particularly in the development of chiral amines, which are vital for active pharmaceutical ingredients.[1] Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation.

Core Spectroscopic Data: The Imine Bond and Other Key Vibrations

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. The most significant of these is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group.

For this compound, the C=N stretching frequency is observed at approximately 1639 cm⁻¹ .[1] This absorption is typically more intense than the C=C stretching vibration.[1] In addition to the imine stretch, the FT-IR spectrum displays other characteristic absorptions corresponding to the phenyl rings and other structural features of the molecule.[1] A summary of these key vibrational frequencies is presented in the table below.

| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity | Notes |

| Aromatic C-H Stretch | 3100–3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | 3000–2850 | Medium | Arises from the C-H bonds of the methyl group attached to the iminic carbon. |

| Imine C=N Stretch | ~1639 | Strong | This is the characteristic and most diagnostic peak for the this compound imine functionality. [1] |

| Aromatic C=C Stretch | 1600–1475 | Medium-Weak | A notable increase in the intensity of the ring C=C stretching mode at about 1596 cm⁻¹ is also observed.[1] |

| Aromatic C-N Stretch | 1340–1250 | Medium | Represents the stretching vibration of the single bond between the nitrogen atom and the aniline phenyl ring.[1] |

| C-H Out-of-Plane Bending (Aromatic) | 900–675 | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, using the thin solid film method on a Potassium Bromide (KBr) salt plate.

Materials:

-

This compound sample (approximately 50 mg)

-

A suitable volatile solvent (e.g., methylene chloride or acetone)

-

Potassium Bromide (KBr) salt plate(s)

-

Spatula

-

Small beaker or vial

-

Pasteur pipette or dropper

-

FT-IR Spectrometer

-

Desiccator for storing KBr plates

-

Acetone for cleaning

Procedure:

-

Sample Preparation:

-

Preparation of the KBr Plate:

-

Depositing the Sample:

-

Using a Pasteur pipette or dropper, place a single drop of the prepared this compound solution onto the surface of the KBr plate.[2]

-

Allow the solvent to evaporate completely. A thin, solid film of the compound should be visible on the plate.[2] If the film is too thin, another drop of the solution can be added and the solvent allowed to evaporate.[2]

-

-

Acquiring the Spectrum:

-

Place the KBr plate with the sample film into the sample holder of the FT-IR spectrometer.[2]

-

Collect a background spectrum first without the sample to account for atmospheric and instrumental interferences.[3][4]

-

Acquire the FT-IR spectrum of the this compound sample. Typical scan settings include a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[3]

-

If the peaks in the spectrum are too intense (saturated), the sample film is too thick. Clean the plate and prepare a new, thinner film. If the peaks are too weak, add more of the solution to the existing film and re-run the spectrum.[2]

-

-

Post-Measurement:

-

After obtaining a satisfactory spectrum, clean the KBr plate thoroughly with acetone and return it to the desiccator.[2]

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.

Caption: Logical workflow for FT-IR analysis of this compound.

Signaling Pathway of Synthesis

The primary method for synthesizing this compound is through the condensation reaction of aniline and acetophenone. This reaction is a classic example of Schiff base formation.

Caption: Synthesis pathway of this compound.

References

An In-Depth Technical Guide to the Physical Properties of N-(1-Phenylethylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of N-(1-Phenylethylidene)aniline (CAS No. 1749-19-5). The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Physical Properties

This compound, a Schiff base formed from the condensation of aniline and acetophenone, is a valuable intermediate in organic synthesis.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N,1-diphenylethanimine | [1] |

| CAS Number | 1749-19-5 | [1] |

| Molecular Formula | C₁₄H₁₃N | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Physical Form | Powder | |

| Color | Yellow to pale yellow solid | |

| Melting Point | 39-43 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol, diethyl ether, chloroform. Insoluble/partly soluble in water.[2] Quantitative data not available. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data were obtained in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃): [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.01-7.98 | m | 2H | Aromatic protons |

| 7.59-7.17 | m | 8H | Aromatic protons |

| 2.60 | s | 3H | CH₃ |

¹³C NMR (75 MHz, CDCl₃): [3]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.2 | C=N |

| 151.5 | Aromatic C |

| 139.2 | Aromatic C |

| 130.2 | Aromatic C |

| 128.8 | Aromatic C |

| 128.4 | Aromatic C |

| 127.1 | Aromatic C |

| 123.0 | Aromatic C |

| 119.2 | Aromatic C |

| 18.9 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3031 | Aromatic C-H stretch | [3] |

| 2941 | Aliphatic C-H stretch | [3] |

| 1644 | C=N imine stretch | [3] |

| 1340-1250 | Aromatic C-N stretch | [4] |

| 1217 | C-N stretch | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Condensation

This protocol is adapted from a general procedure for the synthesis of conjugated ketimines.[3]

Materials:

-

Aniline (5 mmol)

-

Acetophenone (equivalent to terminal alkyne in the reference, 15 mmol)

-

Indium(III) triflate (In(OTf)₃) (0.5 mmol)

-

Toluene (10 mL)

-

Chloroform

-

Hexane

-

Silica gel (100-200 mesh)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round bottom flask containing 10 mL of toluene, add aniline (5 mmol), acetophenone (15 mmol), and In(OTf)₃ (0.5 mmol).

-

Reflux the mixture for 18 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, distill off the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product mixture by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain pure this compound.[3]

Determination of Melting Point

A general procedure for melting point determination is as follows:

-

Finely powder a small sample of the crystalline product.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Determination of Solubility (Qualitative)

A general procedure for qualitative solubility testing is as follows:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, chloroform).

-

Shake the test tube vigorously for 60 seconds.

-

Observe if the compound dissolves completely, partially, or not at all.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Logic

The following diagram outlines the logical flow for the characterization of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

References

N-(1-Phenylethylidene)aniline: A Comprehensive Technical Guide

CAS Number: 1749-19-5 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]

This technical guide provides an in-depth overview of N-(1-Phenylethylidene)aniline, a versatile Schiff base widely utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, key reactions, and spectroscopic data, presented in a format conducive to advanced research and development.

Physicochemical and Spectroscopic Data

This compound is a well-characterized compound. Its fundamental properties and spectroscopic data are summarized below for easy reference.

| Property | Value |

| IUPAC Name | N,1-diphenylethanimine |

| Synonyms | N-(α-Methylbenzylidene)aniline, N-(1-Phenylethylidene)benzenamine |

| Appearance | Yellow solid |

| Melting Point | 39-43 °C |

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H, arom.), 2.60 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2, 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2, 18.9 |

| IR (thin film, cm⁻¹) | 3031, 2941, 1644, 1217 |

| Mass Spec (GCMS, m/z) | 195 [M]⁺ |

| Spectroscopic data sourced from The Royal Society of Chemistry Electronic Supplementary Information.[3] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The most common protocols are detailed below.

Protocol 1: Condensation of Acetophenone and Aniline

This is the most traditional and straightforward method for synthesizing this compound.[1]

Materials:

-

Acetophenone

-

Aniline

-

Activated 4 Å molecular sieves

-

Dry Dichloromethane (CH₂Cl₂)

Procedure:

-

In a dry two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in dry CH₂Cl₂ (40 mL).

-

Stir the mixture gently at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by distillation under reduced pressure (175-180 °C) to yield the product as a yellow solid upon cooling.[4]

Protocol 2: Indium-Catalyzed Synthesis from a Terminal Alkyne

A more modern approach involves the use of an indium triflate catalyst.

Materials:

-

Aniline

-

Phenylacetylene (terminal alkyne)

-

Indium(III) triflate (In(OTf)₃)

-

Toluene

Procedure:

-

To a round-bottom flask, add aniline (5 mmol), phenylacetylene (15 mmol), and In(OTf)₃ (0.5 mmol) in toluene (10 mL).

-

Reflux the mixture for 18 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, distill off the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain the pure this compound.[3]

Below is a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Applications

This compound serves as a crucial substrate and precursor in various organic transformations.

Asymmetric Reduction to Chiral Amines

A significant application of this compound is its use as a benchmark substrate in the development of catalytic systems for the enantioselective reduction of imines to chiral amines.[5] Chiral amines are vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][5] The most prominent method is the organocatalytic hydrosilylation using trichlorosilane (HSiCl₃) as the reducing agent, often catalyzed by prolinamide derivatives.[5]

General Experimental Protocol for Asymmetric Transfer Hydrogenation (Adapted for a model substrate):

Materials:

-

This compound derivative

-

Ruthenium-based catalyst (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral ligand (e.g., (S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous acetonitrile

Procedure:

-

Prepare a stock solution of the catalyst by dissolving the Ruthenium precursor and the chiral ligand in the anhydrous solvent under an inert atmosphere.

-

In a separate flask, dissolve the imine substrate in the anhydrous solvent.

-

Add a calculated amount of the catalyst stock solution to the imine solution (e.g., to achieve a 100:1 substrate-to-catalyst ratio).

-

Add the formic acid/triethylamine azeotrope to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amine by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

The following diagram illustrates the core concept of this catalytic reduction.

Caption: Catalytic asymmetric reduction of this compound.

Precursor in Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing various heterocyclic compounds. Notably, it is used in reactions with ketones to produce dihydroquinoline derivatives and undergoes palladium-catalyzed cyclization to form 2-substituted indoles.[5] These heterocyclic motifs are prevalent in many pharmacologically active molecules.[5]

Summary of Synthetic Yields

The efficiency of this compound synthesis can vary depending on the chosen methodology. The table below presents a comparative overview of reported yields for different synthetic approaches.

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Reaction Time (h) | Yield (%) |

| Phenylacetylene | Aniline | Hg₂Cl₂ (5 mol%) | Li₂CO₃ (0.2 mol equiv.) | None | 4 | 85 |

| Data from a study on Hg(I)-catalyzed hydroamination.[5] |

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Synthesis of N-(1-Phenylethylidene)aniline

Abstract

This document provides a detailed protocol for the acid-catalyzed synthesis of N-(1-Phenylethylidene)aniline, a Schiff base formed from the condensation of aniline and acetophenone.[1] Schiff bases, also known as imines, are characterized by a carbon-nitrogen double bond and serve as versatile intermediates in organic synthesis and are studied for various applications, including the development of pharmacologically active compounds.[2] The protocol herein outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Additionally, quantitative data from various reported syntheses are summarized, and a logical workflow of the experimental procedure is provided.

Introduction

This compound, a ketimine-type Schiff base, is a valuable compound in organic chemistry.[2] It is frequently used as a model substrate in the development and evaluation of asymmetric catalytic reactions, particularly for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.[2] The most common and straightforward method for its synthesis is the acid-catalyzed condensation reaction between aniline and acetophenone, which proceeds through the formation of a hemiaminal intermediate followed by the elimination of water to form the stable imine.[1][3] This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[3][4]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound and similar Schiff bases can vary depending on the specific reagents, catalyst, solvent, and reaction temperature. The following table summarizes typical quantitative data from various reported procedures for Schiff base synthesis.

| Reactants | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| Aniline, Acetophenone | Glacial Acetic Acid | Ethanol | 5-6 | Reflux | High | Based on general procedures for acetophenone-derived Schiff bases. |

| 2'-Aminoacetophenone, Substituted Aldehyde | Glacial Acetic Acid | Absolute Ethanol | 2-4 | Reflux | High | General protocol for Schiff base formation.[3] |

| 2-Hydroxyacetophenone, Benzylamine | None specified | Ethanol | 1 | Reflux | 76.3 | Synthesis of a Schiff base and its Pd(II) complex.[5] |

| Aniline, Acetophenone | 4 Å Molecular Sieves | Dry CH₂Cl₂ | 24 | Room Temperature | High | General procedure for the synthesis of Imine 1.[6] |

| Aniline, Phenylacetylene | In(OTf)₃ (10 mol%) | Toluene | 18 | Reflux | 68 | Indium-catalyzed hydroamination for imine synthesis.[7] |

Experimental Protocol

3.1. Materials and Equipment

-

Aniline (C₆H₅NH₂)

-

Acetophenone (C₆H₅COCH₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol)

-

Thin-layer chromatography (TLC) plates and chamber

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of aniline and acetophenone. For a representative synthesis, use 10 mmol of each reactant.

-

Solvent Addition: Add a suitable solvent, such as ethanol (approximately 20-30 mL), to dissolve the reactants.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[3]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3] Maintain a gentle reflux with constant stirring for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation. Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove unreacted starting materials.[3]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline product.[3]

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic methods such as IR and NMR.

Logical Workflow and Diagrams

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

The acid-catalyzed mechanism for the formation of this compound involves several key steps, as illustrated below.

Caption: Mechanism of acid-catalyzed imine formation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Aniline is toxic and can be absorbed through the skin. Avoid direct contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

Conclusion

The acid-catalyzed condensation of aniline and acetophenone is an efficient and reliable method for the synthesis of this compound. The protocol described provides a clear and reproducible procedure for obtaining this valuable Schiff base. The reaction conditions can be optimized to improve yields and reaction times. Proper purification techniques are essential to obtain a high-purity product suitable for further applications in research and development.

References

Application Notes and Protocols for the Asymmetric Reduction of N-(1-Phenylethylidene)aniline to Chiral Amines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chiral amines are essential building blocks in the synthesis of pharmaceuticals and agrochemicals, with a significant portion of active pharmaceutical ingredients containing a chiral amine moiety.[1] The asymmetric reduction of prochiral imines, such as N-(1-phenylethylidene)aniline, represents one of the most direct and efficient methods for accessing these valuable enantiopure compounds. This document provides detailed application notes and experimental protocols for the asymmetric reduction of this compound to N-(1-phenylethyl)aniline, a benchmark reaction for evaluating the efficacy of various catalytic systems. The methodologies covered include organocatalytic hydrosilylation, as well as transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical transformation.

General Reaction Scheme

The fundamental transformation involves the stereoselective addition of a hydride equivalent across the carbon-nitrogen double bond of the imine.

Caption: General scheme for the asymmetric reduction of this compound.

Catalytic Systems and Data Summary

The choice of catalyst and reaction conditions is paramount in achieving high yield and enantioselectivity. Below is a summary of various catalytic systems employed for this transformation.

| Catalyst System | Chiral Ligand/Catalyst | Hydride Source | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) | Reference |

| Organocatalysis | N-pivaloyl prolinamide (1 mol%) | HSiCl₃ | CH₂Cl₂ | 0 | 98 | 82 | [1] |

| Cbz-L-Pro (10 mol%) | HSiCl₃ | CH₂Cl₂ | 0 | >83 | 83-85 | [1] | |

| Ru-Catalyzed ATH | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) | [2] |

| Ir-Catalyzed AH | [Ir(COD)Cl]₂ / (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) | [2] |

| Rh-Catalyzed AH | [Rh(cod)₂]BF₄ / (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R) | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the imine substrate via condensation.[1][3]

Materials:

-

Acetophenone

-

Aniline

-

Dichloromethane (CH₂Cl₂), dry

-

4 Å molecular sieves, activated

Procedure:

-

To an oven-dried two-neck flask under a nitrogen atmosphere, add activated 4 Å molecular sieves (35 g), dry CH₂Cl₂ (40 mL), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol).

-

Stir the mixture gently at room temperature for 24 hours.

-

Filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate in vacuo to remove the solvent.

-

Purify the residue by distillation under reduced pressure. The product distills at 175–180 °C and solidifies upon cooling to yield a yellow solid.

Protocol 2: Organocatalytic Asymmetric Reduction using Trichlorosilane

This protocol details the reduction of this compound using a prolinamide-based organocatalyst and trichlorosilane.[1]

Materials:

-

This compound (Imine 1)

-

Prolinamide organocatalyst (e.g., N-pivaloyl prolinamide)

-

Trichlorosilane (HSiCl₃)

-

Dichloromethane (CH₂Cl₂), dry

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (0.1 g, 0.512 mmol) and the organocatalyst (1-10 mol%) in dry CH₂Cl₂ (1 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add trichlorosilane (77 μL, 0.768 mmol, 1.5 equiv.) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for the specified time (e.g., 3-16 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with CH₂Cl₂.

-

Wash the combined organic phase with brine, dry over MgSO₄, and concentrate in vacuo.

-

Determine the yield and enantiomeric excess of the crude product, N-(1-phenylethyl)aniline, by NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a general procedure for the ATH of the imine using a Ru-TsDPEN catalyst.[2]

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Acetonitrile, anhydrous

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the active catalyst by stirring [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile.

-

In a separate flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).

-

Add the catalyst solution to the imine solution to achieve the desired substrate-to-catalyst ratio (e.g., 100:1).

-

Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., 28 °C) and monitor by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(1-phenylethyl)aniline.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 4: Ir-Catalyzed Asymmetric Hydrogenation (AH)

This protocol outlines a method for the asymmetric hydrogenation of the imine using an Iridium catalyst.[2]

Materials:

-

This compound

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

(S)-P-Phos (chiral ligand)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Activation: In a glovebox, charge a reaction vessel with [Ir(COD)Cl]₂ and (S)-P-Phos. Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the catalyst solution.

-

Place the reaction vessel in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 20 bar).

-

Stir the reaction at the specified temperature (e.g., 60 °C), monitoring progress by sampling and analysis (TLC or HPLC).

-

After the reaction is complete, carefully depressurize the autoclave.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield N-(1-phenylethyl)aniline.

-

Determine the enantiomeric excess by chiral HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric reduction experiments described.

Caption: A generalized experimental workflow for asymmetric imine reduction.

Proposed Catalytic Cycle for Organocatalytic Hydrosilylation

The mechanism for the organocatalytic reduction with trichlorosilane is believed to involve the formation of a hexacoordinated silicon species.[1][4] The prolinamide catalyst activates the trichlorosilane, which then coordinates to the imine, facilitating the stereoselective transfer of a hydride.

Caption: Proposed catalytic cycle for prolinamide-catalyzed hydrosilylation.

Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation

The mechanism for Ru-catalyzed ATH is generally accepted to proceed via an outer-sphere mechanism.[5] The catalyst is first activated by the hydrogen source (formic acid) to form a ruthenium-hydride species. This species then delivers the hydride to the imine, which may be protonated under the acidic reaction conditions, to generate the chiral amine.

Caption: Simplified mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 1749-19-5 [smolecule.com]

- 4. This compound|CAS 1749-19-5 [benchchem.com]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enantioselective Hydrogenation of N-(1-Phenylethylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective hydrogenation of prochiral imines is a cornerstone of modern asymmetric catalysis, providing a direct and atom-economical route to valuable chiral amines. These amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds. N-(1-Phenylethylidene)aniline serves as a benchmark substrate in this field, and its successful asymmetric reduction to N-phenyl-1-phenylethylamine is a key indicator of a catalyst's efficacy. This document provides detailed application notes and experimental protocols for the enantioselective hydrogenation of this compound, focusing on transition metal-catalyzed approaches.

Data Presentation

The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of various catalytic systems in the enantioselective hydrogenation of this compound and structurally similar imines.

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (bar) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |

| [Ir(COD)Cl]₂ | (S)-P-Phos | 20 | THF | 60 | 12 | >95 | 98 | (S) |

| [Rh(cod)₂]BF₄ | (R,R)-DIOP | 10 | Methanol | 50 | 16 | 92 | 90 | (R) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Transfer | Acetonitrile | 28 | 24 | 95 | 97 | (R) |

Experimental Protocols

Protocol 1: Synthesis of this compound (Imine Substrate)

This protocol describes the synthesis of the imine substrate via a condensation reaction between acetophenone and aniline.

Materials:

-

Acetophenone

-

Aniline

-

Toluene

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), aniline (1.0 eq), and toluene (2 mL per mmol of acetophenone).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a crystalline solid.

Protocol 2: Enantioselective Hydrogenation using an Iridium Catalyst

This protocol details the asymmetric hydrogenation of this compound using an in-situ prepared Iridium catalyst.

Materials:

-

This compound

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

(S)-P-Phos (or other suitable chiral phosphine ligand)

-

Anhydrous and degassed Tetrahydrofuran (THF)

-

High-pressure autoclave with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

-

Add anhydrous, degassed THF (2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

-

Add this compound (1.0 eq) to the catalyst solution.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 bar).

-

Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the method for determining the enantiomeric excess (ee) of the product, N-phenyl-1-phenylethylamine.

Materials:

-

Sample of the purified product

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol

-

Chiral HPLC column (e.g., Astec® CLC-D, ChromegaChiral™ Chiral CCS)

-

HPLC system with a UV detector

Procedure:

-

Prepare a standard solution of the racemic N-phenyl-1-phenylethylamine in the mobile phase to determine the retention times of both enantiomers.

-

Prepare a solution of the purified product from the hydrogenation reaction in the mobile phase.

-

Set up the HPLC system with a suitable chiral stationary phase column.

-

Use a mobile phase of n-Hexane and Isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

-

Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Inject the racemic standard and then the sample solution.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.

Visualizations

Caption: Experimental workflow for the synthesis and analysis.

Caption: Proposed catalytic cycle for Iridium-catalyzed hydrogenation.

Application Notes and Protocols: N-(1-Phenylethylidene)aniline as a Benchmark Substrate in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(1-Phenylethylidene)aniline, a ketimine-type Schiff base, is a cornerstone substrate for the development and evaluation of asymmetric catalytic reactions.[1] Its importance lies in its ability to be stereoselectively reduced to the corresponding chiral amine, N-(1-phenylethyl)aniline. Chiral amines are critical building blocks in the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a benchmark substrate in various catalytic systems, including asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and organocatalyzed hydrosilylation.

Key Applications:

-

Benchmark for Catalyst Performance: The enantioselective reduction of this compound is a standard reaction to assess the efficiency, selectivity, and activity of new catalysts.

-

Synthesis of Chiral Amines: This reaction provides a direct route to enantiomerically enriched N-(1-phenylethyl)aniline, a valuable chiral building block.[1]

-

Mechanistic Studies: The well-defined nature of this substrate and its reactions allows for detailed mechanistic investigations of catalytic cycles.[1]

-

Precursor in Organic Synthesis: Beyond its use in catalysis, it serves as a precursor for the synthesis of other complex organic molecules like dihydroquinoline and 2-substituted indole derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the common condensation reaction for the synthesis of the title compound.

Materials:

-

Acetophenone

-

Aniline

-

Activated 4 Å molecular sieves

-

Dry Dichloromethane (CH₂Cl₂)

Procedure: [2]

-

In an oven-dried two-neck flask under a nitrogen atmosphere, add activated 4 Å molecular sieves (35 g).

-

Add dry CH₂Cl₂ (40 mL), followed by acetophenone (10 mL, 85.73 mmol) and aniline (10.16 mL, 111.44 mmol).

-

Stir the mixture gently at room temperature for 24 hours.

-

Filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by distillation under reduced pressure (175–180 °C) to yield this compound as a yellow solid upon cooling.[2]

Synthesis Workflow:

Caption: Synthesis of this compound.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst

This protocol provides a general procedure for the ATH of this compound using a Ru-catalyst with a chiral ligand.

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂

-

(S,S)-TsDPEN (chiral ligand)

-

Formic acid/Triethylamine azeotrope (5:2)

-

Anhydrous Acetonitrile

Procedure: [3]

-

In a nitrogen-filled glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile. Stir at room temperature for 30 minutes.

-

In a separate flask, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).

-

Add a calculated volume of the catalyst stock solution to the imine solution to achieve a desired substrate-to-catalyst ratio (e.g., 100:1).

-

Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.

-

Stir the reaction at 28°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-(1-phenylethyl)aniline.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation Workflow:

Caption: Asymmetric Transfer Hydrogenation Workflow.

Protocol 3: Asymmetric Hydrogenation (AH) using an Iridium Catalyst

This protocol details the asymmetric hydrogenation of this compound using an Ir-catalyst.

Materials:

-

This compound

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

(S)-P-Phos (chiral ligand)

-

Anhydrous Tetrahydrofuran (THF)

-

High-pressure autoclave

-

Hydrogen gas (high purity)

Procedure: [3]

-

In a nitrogen-filled glovebox, place [Ir(COD)Cl]₂ (0.005 mmol) and (S)-P-Phos (0.011 mmol) in a reaction vessel.

-

Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the catalyst solution.

-

Place the reaction vessel in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times before pressurizing to 20 bar.

-

Stir the reaction at 60°C for the specified time, monitoring progress by TLC or HPLC.

-

Upon completion, carefully depressurize the autoclave.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 4: Asymmetric Reduction with Trichlorosilane (HSiCl₃) and an Organocatalyst

This protocol outlines a general procedure for the organocatalyzed reduction of this compound.

Materials:

-

This compound

-

Prolinamide-based organocatalyst

-

Trichlorosilane (HSiCl₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

Procedure: [2]

-

To a stirred solution of this compound (0.1 g, 0.512 mmol) and the organocatalyst (1–40 mol%) in dry CH₂Cl₂ (1 mL) at 0°C under a nitrogen atmosphere, add trichlorosilane (77 μL, 0.768 mmol).

-

Stir the reaction mixture at 0°C for 16 hours.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with CH₂Cl₂.

-

Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.

-

Determine the yield and enantiomeric excess of the crude product using appropriate analytical techniques (e.g., NMR, chiral HPLC).

Organocatalyzed Reduction Mechanism:

Caption: Organocatalyzed Reduction Mechanism.

Data Presentation

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of this compound and its derivatives.

Table 1: Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of N-(1-phenylethylidene)-4-methoxyaniline [3]

| Catalyst Precursor | Chiral Ligand/Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) |

| [Ir(COD)Cl]₂ | (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) |

| Organocatalyst | (S)-2a | Hantzsch ester | Toluene | RT | 85 | 92 |

| [Rh(cod)₂]BF₄ | (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R) |

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-(1-phenylethylidene)diphenylphosphinamide [4]

| Ligand | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| (1S,2R)-1-amino-2-indanol (L1) | 95 | 82 |

| (1R,2S)-norephedrine (L2) | 99 | 10 |

| (1R,2S)-2-amino-1,2-diphenylethanol (L3) | 99 | 12 |

| (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (L4) | 99 | 8 |

Table 3: Indium-Catalyzed Hydroamination of Phenylacetylene with Aniline [5]

| Entry | Reaction Run | % Yield |

| 1 | 1 | 90 |

| 2 | 2 | 88 |

| 3 | 3 | 91 |

| 4 | 4 | 85 |

| 5 | 5 | 78 |

| Reaction Conditions: Aniline (5 mmol), phenylacetylene (5.5 mmol), and In(OTf)₃ (10 mol%) were refluxed in toluene for 3 h. The catalyst was reused in subsequent runs.[5] |

References

Application Notes and Protocols: N-(1-Phenylethylidene)aniline as a Precursor for Dihydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Phenylethylidene)aniline, a readily accessible imine synthesized from the condensation of aniline and acetophenone, serves as a versatile and key precursor in the synthesis of dihydroquinoline scaffolds. Dihydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The application of this compound in dihydroquinoline synthesis primarily involves its participation as the aza-diene component in [4+2] cycloaddition reactions, most notably the Povarov reaction, with electron-rich alkenes. This approach offers a convergent and efficient pathway to construct the dihydroquinoline ring system, often with good control over regioselectivity and stereoselectivity.

Reaction Principle: The Aza-Diels-Alder (Povarov) Reaction

The synthesis of dihydroquinolines from this compound is typically achieved through a Lewis acid-catalyzed Povarov reaction. In this reaction, the imine acts as an electron-deficient aza-diene, which reacts with an electron-rich dienophile (an alkene) in a formal [4+2] cycloaddition. The Lewis acid catalyst activates the imine by coordinating to the nitrogen atom, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the cycloaddition. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, followed by an intramolecular electrophilic aromatic substitution to close the ring and form the dihydroquinoline product.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Aniline

-

Acetophenone

-

Toluene

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃) or another suitable Lewis acid/dehydrating agent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of aniline (5 mmol) in toluene (10 mL) in a round-bottom flask, add acetophenone (5.5 mmol) and In(OTf)₃ (0.5 mmol).

-

Heat the mixture to reflux and stir for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Methyl-4-phenyl-1,2-dihydroquinoline via Povarov Reaction

Materials:

-

This compound

-

Styrene (or other electron-rich alkene)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid

-

Dichloromethane (CH₂Cl₂) or other anhydrous solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-